molecular formula C2H5NOS B6237210 (methylsulfanyl)formamide CAS No. 21325-07-5

(methylsulfanyl)formamide

Cat. No.: B6237210
CAS No.: 21325-07-5
M. Wt: 91.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Methylsulfanyl)formamide (chemical formula: C₂H₅NOS) is an organosulfur compound featuring a formamide backbone (HCONH₂) substituted with a methylsulfanyl (–SCH₃) group. This functional group confers distinct chemical and physical properties, differentiating it from simpler amides like formamide or acetamide. The compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of heterocyclic frameworks. For instance, highlights its role in synthesizing 2-alkoxy(methylsulfanyl)-tetrazolo[4,3-c][1,2,4]triazolo[1,5-a]quinazolines via reactions with sodium azide in dimethylformamide (DMF) . Its sulfur moiety also influences metabolic pathways, as seen in , where methylsulfanyl-containing compounds like 4-(methylsulfanyl)-2-oxobutanoate are implicated in enzymatic degradation processes .

Properties

CAS No.

21325-07-5

Molecular Formula

C2H5NOS

Molecular Weight

91.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(methylsulfanyl)formamide can be synthesized through the formylation of amines. One common method involves the reaction of methylamine with formic acid under reflux conditions. The reaction proceeds as follows:

CH3NH2+HCOOHCH3NHCHO+H2O\text{CH}_3\text{NH}_2 + \text{HCOOH} \rightarrow \text{CH}_3\text{NHCHO} + \text{H}_2\text{O} CH3​NH2​+HCOOH→CH3​NHCHO+H2​O

In this reaction, methylamine and formic acid are dissolved in toluene and refluxed in the presence of a Dean-Stark trap to remove the water produced by the condensation reaction .

Industrial Production Methods

Industrial production of (methylsulfanyl)formamide typically involves the carbonylation of methylamine using carbon monoxide as the carbonyl source. This method is efficient and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(methylsulfanyl)formamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form methylsulfinylformamide.

    Reduction: It can be reduced to form methylamine and formic acid.

    Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (methylsulfanyl)formamide with structurally related amides and sulfonamides:

Compound Chemical Formula Functional Groups Key Applications
(Methylsulfanyl)formamide C₂H₅NOS Formamide + –SCH₃ Intermediate in heterocyclic synthesis (e.g., triazoloquinazolines)
Formamide HCONH₂ Amide Solvent, nucleic acid stabilizer
Acetamide CH₃CONH₂ Amide + methyl Solvent, plasticizer, higher fuel value in explosives
Methanesulfonamide CH₃SO₂NH₂ Sulfonamide Pharmaceutical intermediate (e.g., sulfonamide antibiotics)
N-Methyl-perfluorooctane-1-sulfonamide C₉H₄F₁₇NO₂S Perfluorinated sulfonamide Surfactants, materials science (heat/chemical resistance)

Key Observations:

  • Sulfonamides (e.g., methanesulfonamide) exhibit greater acidity due to the electron-withdrawing sulfonyl group, making them prevalent in drug design .

Physicochemical Properties

  • Solubility : Formamide and acetamide are highly water-miscible, with acetamide dissolving 225.8 g/100 g H₂O at 293 K . (Methylsulfanyl)formamide’s solubility is likely reduced due to the hydrophobic –SCH₃ group, though exact data are unavailable in the provided evidence.
  • Reactivity : The methylsulfanyl group can participate in nucleophilic substitution reactions, as demonstrated in , where it facilitates cyclization to form triazoloquinazoline derivatives . In contrast, sulfonamides are more resistant to hydrolysis under acidic/basic conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.